![molecular formula C15H20ClNO2 B13670727 1-Boc-3-(3-chlorophenyl)pyrrolidine](/img/structure/B13670727.png)
1-Boc-3-(3-chlorophenyl)pyrrolidine
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Overview
Description
1-Boc-3-(3-chlorophenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-(3-chlorophenyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form 3-(3-chlorophenyl)pyrrolidine. This intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group, yielding this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-(3-chlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Boc-3-(3-chlorophenyl)pyrrolidine is a chemical compound with a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 3-chlorophenyl group at the third position. It has a molecular formula of C15H20ClNO2. The pyrrolidine class, to which this compound belongs, is known for its versatility in medicinal chemistry because of its ability to interact with various biological targets. This compound is intended for research purposes only, not for human therapeutic or veterinary applications.
Synthesis and Chemical Properties
The presence of the Boc group serves as a protecting group for the amino functionality. this compound's potential for further derivatization makes it a valuable intermediate in synthetic chemistry.
The biological activity of this compound is influenced by its structural characteristics. Pyrrolidine derivatives are known to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The specific positioning of substituents on the pyrrolidine ring can significantly affect binding affinity and selectivity towards various biological targets. Pyrrolidine compounds can interact with neurotransmitter receptors and enzymes involved in critical biological pathways. Modifications to the pyrrolidine structure may enhance potency against specific targets like kinases or receptors involved in neurological disorders.
Pharmaceutical Applications
This compound is primarily used as an intermediate in pharmaceutical synthesis. Its derivatives may serve as potential drug candidates due to their biological activities, and it may be utilized in the development of novel compounds targeting specific diseases, particularly those involving neurological pathways. The versatility of pyrrolidines in medicinal chemistry makes them suitable for exploring new therapeutic avenues, especially in drug discovery programs focused on complex diseases. Studies have demonstrated its potential to modulate biological pathways through enzyme inhibition or receptor modulation, with certain derivatives exhibiting selective inhibition against kinases involved in cancer progression or neurodegenerative diseases.
Related Compounds
The unique positioning of substituents on the phenyl ring significantly influences each compound's biological activity and pharmacological profile.
Compound | Unique Features |
---|---|
This compound | Contains a tert-butoxycarbonyl protecting group enhancing stability and reactivity |
3-(2-Chlorophenyl)pyrrolidine | Different chlorophenyl positioning may alter binding affinity and activity |
3-(4-Chlorophenyl)pyrrolidine | Similar structure but positional differences could influence pharmacological effects |
3-(3-Fluorophenyl)pyrrolidine | Fluorine substitution may affect electronic properties differently than chlorine |
Mechanism of Action
The mechanism of action of 1-Boc-3-(3-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Boc-3-(4-chlorophenyl)pyrrolidine
- 1-Boc-3-(aminomethyl)pyrrolidine
- 1-Boc-3-pyrrolidinone
Comparison: 1-Boc-3-(3-chlorophenyl)pyrrolidine is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and development projects .
Biological Activity
1-Boc-3-(3-chlorophenyl)pyrrolidine is a pyrrolidine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 3-chlorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and versatility as a synthetic intermediate. The structural features of this compound influence its interaction with various biological targets, making it a subject of interest for further research.
Structural Characteristics
- Molecular Formula : C12H14ClN O2
- Chemical Structure : The compound consists of a five-membered nitrogen-containing heterocycle (pyrrolidine) with a Boc group at one nitrogen atom and a chlorophenyl group at the third position.
Comparison with Related Compounds
The biological activity of this compound can be compared with other pyrrolidine derivatives. The following table summarizes key differences:
Compound | Unique Features |
---|---|
This compound | Contains a Boc protecting group enhancing stability and reactivity |
3-(2-Chlorophenyl)pyrrolidine | Different chlorophenyl positioning may alter binding affinity and activity |
3-(4-Chlorophenyl)pyrrolidine | Similar structure but positional differences could influence pharmacological effects |
3-(3-Fluorophenyl)pyrrolidine | Fluorine substitution may affect electronic properties differently than chlorine |
Pharmacological Profiles
Research indicates that pyrrolidine derivatives, including this compound, exhibit a range of pharmacological activities such as:
- Analgesic Effects : Potential to alleviate pain by interacting with pain pathways.
- Anti-inflammatory Properties : Modulation of inflammatory responses, as evidenced by studies showing inhibition of pro-inflammatory mediators like PGE2 in murine hepatocellular carcinoma (HCC) cells .
- Neuroprotective Effects : Interaction with neurotransmitter receptors, which may offer therapeutic avenues for neurological disorders.
The biological activity of this compound is influenced by its ability to interact with various receptors and enzymes. Key mechanisms include:
- Enzyme Inhibition : Certain derivatives have demonstrated selective inhibition against kinases involved in cancer progression and neurodegenerative diseases.
- Receptor Modulation : The compound's ability to modulate neurotransmitter receptors suggests potential applications in treating conditions like chronic pain and cancer .
Study on Hepatocellular Carcinoma (HCC)
A significant study explored the efficacy of this compound in enhancing the cytotoxic effects of sorafenib, a drug used for HCC treatment. The results indicated that the compound could significantly reduce extracellular PGE2 concentrations, thereby interfering with inflammatory pathways associated with tumor growth .
Neuropharmacological Studies
In vitro studies have shown that modifications to the pyrrolidine structure can enhance potency against specific targets, such as NMDA receptors linked to neurodegenerative diseases. These findings underscore the compound's potential as a research tool for investigating peripheral NMDA receptor roles in various conditions .
Properties
IUPAC Name |
tert-butyl 3-(3-chlorophenyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-8-7-12(10-17)11-5-4-6-13(16)9-11/h4-6,9,12H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXNIRVBTYURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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